4-(2,4-Dinitrobenzyl)pyridine

Overview

Description

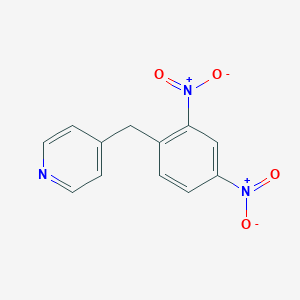

4-(2,4-Dinitrobenzyl)pyridine (CAS 1603-85-6) is a nitro-substituted benzylpyridine derivative characterized by a pyridine ring linked to a 2,4-dinitrobenzyl group at the para position. Its molecular formula is C₁₂H₉N₃O₄, with a molecular weight of 259.22 g/mol. The compound is typically synthesized via alkylation reactions involving 2,4-dinitrobenzyl halides and pyridine derivatives under controlled conditions . While its boiling point data are unavailable, its ortho-substituted isomer, 2-(2,4-dinitrobenzyl)pyridine (CAS 1151-97-9), has a melting point of 92–94°C and a boiling point of 412.8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dinitrobenzyl)pyridine typically involves the nitration of benzylpyridine. The process begins with the addition of benzylpyridine to sulfuric acid in an ice bath, followed by the dropwise addition of fuming nitric acid while maintaining a temperature below 10°C. The reaction mixture is then allowed to stand at room temperature before being heated in a water bath. The product is isolated by pouring the reaction mixture into crushed ice and neutralizing with aqueous ammonia .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dinitrobenzyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₁₂H₉N₃O₄

- Molecular Weight: 259.22 g/mol

- CAS Number: 1603-85-6

The compound features a pyridine ring substituted with a 2,4-dinitrobenzyl group. Its photochromic behavior is attributed to intramolecular proton transfer mechanisms activated by light exposure. This property is crucial for applications in molecular switches and biological imaging.

Chemistry

4-(2,4-Dinitrobenzyl)pyridine serves as a model compound in studies of photoinduced reactions and molecular switches. Its ability to undergo color changes makes it valuable for understanding light-induced chemical processes.

Key Studies:

- Research indicates that the compound can facilitate proton transfer reactions, making it a candidate for developing light-activated molecular devices .

Biology

In biological contexts, this compound is explored for its potential in cellular imaging and as a probe for studying dynamic processes within cells. Its photochromic nature allows researchers to visualize cellular events in real-time.

Case Study:

- A study demonstrated the use of this compound in live cell imaging, where its fluorescence properties enabled tracking of cellular components under varying light conditions .

Medicine

In the medical field, this compound is investigated for its role in drug delivery systems and photodynamic therapy (PDT). The ability to activate the compound with light offers controlled release mechanisms for therapeutic agents.

Research Findings:

- The compound has been evaluated as a potential photosensitizer in PDT, showing promise in targeting cancer cells while minimizing damage to surrounding healthy tissue .

Industrial Applications

The compound is also applied in the development of optical storage devices and rewritable photomemory materials due to its unique photochromic properties.

Industrial Use Case:

Mechanism of Action

The mechanism of action of 4-(2,4-Dinitrobenzyl)pyridine involves photoinduced intramolecular proton transfer (PIPT). Upon exposure to ultraviolet light, the compound undergoes a structural change, resulting in the formation of different photoproducts, including an N-H quinoid tautomer, an aci-nitro acid isomer, and an aci-nitro anion. These photoproducts exhibit distinct absorption properties, making the compound useful in various photochromic applications .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

2-(2,4-Dinitrobenzyl)pyridine (Ortho Isomer)

Key Differences :

- Substitution Position : The nitro groups are attached to the benzyl ring at the ortho position relative to the pyridine ring, leading to distinct steric and electronic effects.

- Photochromism : Unlike the para isomer, the ortho derivative exhibits photochromic behavior due to intramolecular proton transfer between the nitro and pyridine groups. This property enables applications in optical switching and molecular memory devices .

- Synthesis Challenges : Nitration of 2-benzylpyridine often yields impurities, necessitating rigorous purification steps .

3,5-Dinitrobenzyl Esters (γKMe-DNB, γKEt-DNB)

These esters, such as 3,5-dinitrobenzyl 4-oxopentanoate, are utilized in ribosome-mediated biosynthesis of pyridazinone oligomers. Unlike 4-(2,4-dinitrobenzyl)pyridine, their reactivity is tailored for biochemical applications, leveraging the electron-withdrawing nitro groups to stabilize intermediates during enzymatic reactions .

3-(2,4-Dinitrobenzyl)-5-fluorouracil Derivatives

These compounds, synthesized via alkylation of 5-fluorouracil with 2,4-dinitrobenzyl chloride, demonstrate cytotoxicity and radiosensitizing activity.

Comparative Data Table

Photochromic Properties

The ortho isomer’s photochromism arises from a proton transfer mechanism, stabilized by the nitro group’s electron-withdrawing effect. Quantum chemical calculations reveal a ground-state energy difference of >8 kcal/mol between the "NH" (photo-tautomer) and "CH" (stable) forms, enabling reversible color changes under UV light . In contrast, the para isomer lacks this behavior due to unfavorable geometry for proton transfer.

Biological Activity

4-(2,4-Dinitrobenzyl)pyridine, also referred to as 2-(2,4-dinitrobenzyl)pyridine, is a synthetic organic compound characterized by a pyridine ring substituted with a 2,4-dinitrobenzyl group. This compound has garnered interest due to its unique structural properties and potential biological activities. The presence of nitro groups in the benzyl moiety is particularly significant, as these groups can influence the compound's electronic properties and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromopyridine with 2,4-dinitrobenzyl chloride in the presence of bases such as sodium carbonate or potassium hydroxide. This method allows for the formation of the target compound through nucleophilic substitution reactions that exploit the reactivity of the nitro groups present in the dinitrobenzyl moiety.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, compounds with similar structures have been associated with various biological effects, including antimicrobial and anticancer properties. The dinitrobenzyl group may contribute to these activities through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways .

Antimicrobial Properties

Studies have highlighted that pyridine derivatives often exhibit significant antimicrobial activity. For instance, pyridine compounds have been noted for their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of heterocycles like pyridine enhances the therapeutic properties of these compounds .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2,4-Dinitrobenzyl)pyridine | Pyridine ring with a 2,4-dinitrobenzyl group | Potential antimicrobial effects |

| Other pyridine derivatives | Varied substituents on pyridine | Antimicrobial, antiviral, anticancer |

Antioxidant Activity

The antioxidant potential of this compound has not been extensively studied; however, related compounds have shown promise in scavenging free radicals and reducing oxidative stress. The antioxidant activity is often attributed to the ability of nitro groups to facilitate electron transfer processes .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Proton Tautomerism : This phenomenon allows for reversible structural changes that could influence biological interactions.

- Photoisomerization : The compound exhibits photochromic properties that could be leveraged for light-activated biological applications .

Case Studies

- Antimicrobial Activity : In a comparative study on various pyridine derivatives, it was found that those containing electron-withdrawing groups like nitro showed enhanced activity against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 2.18 to 3.08 μM/mL against Staphylococcus aureus and Candida albicans .

- Antioxidant Studies : A study involving metal complexes derived from dinitrophenylhydrazine indicated that while these complexes exhibited higher antioxidant activity than their ligands, further exploration into similar complexes involving this compound could yield insights into its potential antioxidant properties .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-(2,4-Dinitrobenzyl)pyridine?

The compound is primarily synthesized via electrophilic aromatic substitution (EAS) . A typical procedure involves nitrating 2-benzylpyridine using concentrated sulfuric acid and 70% nitric acid under ice-cooled conditions (0–5°C) to favor regioselective dinitration at the 2,4-positions of the benzyl group . Alternative routes for derivatives include Negishi coupling (e.g., benzylzinc bromide with brominated pyridines), followed by nitration to introduce nitro groups . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. What safety precautions are essential when handling this compound?

Due to its explosive potential under heat/friction and irritant properties, strict protocols are required:

- Use explosion-proof equipment and avoid static discharge.

- Wear nitrile gloves, goggles, and flame-retardant lab coats .

- Work in a fume hood with secondary containment for spills .

- Store in sealed containers away from ignition sources, ideally in a cool, dry environment .

Q. How is the photochromic behavior of this compound characterized?

Photochromism arises from photoinduced nitro-assisted proton transfer , where UV exposure triggers a tautomeric shift between enol and keto forms, altering absorption spectra. Characterization involves:

- UV-Vis spectroscopy to monitor absorbance changes.

- Polarized optical microscopy to study anisotropic crystal responses.

- Differential scanning calorimetry (DSC) to assess thermal reversibility .

Q. What analytical techniques confirm its structural integrity?

Key methods include:

- X-ray crystallography for unambiguous determination of molecular geometry and hydrogen-bonding patterns (e.g., cyclic N⁺–H⋯O interactions in co-crystals) .

- ¹H/¹³C NMR to verify nitro group positioning and aromatic proton environments.

- FT-IR to identify nitro (1520–1350 cm⁻¹) and pyridine ring (1600–1580 cm⁻¹) vibrations .

Q. How is purity assessed in synthesized batches?

Purity is validated via:

- Melting point analysis (reported range: 71.8–74.8°C) .

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. How do reaction conditions affect byproduct formation during synthesis?

Impurities often arise from over-nitration or incomplete regioselectivity. Mitigation strategies:

- Optimize nitration temperature (≤5°C) to suppress polynitro derivatives.

- Use directing groups (e.g., methyl substituents) on the pyridine ring to block undesired electrophilic attack .

- Monitor intermediates with LC-MS to identify side products early .

Q. What mechanisms explain the photochromic properties under varying conditions?

In crystalline states, photochromism is thermally gated:

- Nitro-assisted proton transfer dominates in rigid lattices, requiring precise alignment of nitro and pyridine moieties.

- Thermal expansion disrupts H-bond networks, reducing photoresponse reversibility. This is studied via variable-temperature X-ray diffraction and solid-state NMR .

Q. How do crystallographic studies resolve structural ambiguities?

Single-crystal X-ray studies reveal:

- Torsional angles between pyridine and benzyl groups (e.g., −77.72° in 4-(4-nitrobenzyl)pyridinium salts), impacting photochromic activity.

- π-π interactions (centroid separation ~3.7 Å) that stabilize metastable states .

- Hydrogen-bonding motifs (e.g., R₂¹(4) heterodimers) critical for co-crystal formation .

Q. How to address discrepancies in reported stability data?

Conflicting stability reports (e.g., decomposition under friction vs. thermal stability) require:

- Controlled stress testing (impact, friction, DSC) under standardized protocols .

- Microscopic analysis to correlate crystal defects with instability.

- Environmental factors (humidity, light exposure) should be rigorously controlled during experiments .

Q. What strategies optimize selectivity in electrophilic substitutions?

To enhance regioselectivity:

- Blocking groups : Introduce methyl or methoxy substituents on the pyridine ring to direct nitration to the benzyl moiety .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution.

- Catalysis : Lewis acids (e.g., FeCl₃) can modulate electrophile reactivity .

Properties

IUPAC Name |

4-[(2,4-dinitrophenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)11-2-1-10(12(8-11)15(18)19)7-9-3-5-13-6-4-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNEUAACIBIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398202 | |

| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-85-6 | |

| Record name | 4-(2,4-Dinitrobenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.